molecular formula C15H22ClNO4 B4087564 1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride

1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride

Cat. No. B4087564
M. Wt: 315.79 g/mol
InChI Key: MDAVMVJRYPVHMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride, also known as MP4A, is a chemical compound that has been widely used in scientific research. It is a potent and selective inhibitor of the enzyme acetylcholinesterase (AChE), which plays a crucial role in the regulation of the neurotransmitter acetylcholine.

Mechanism of Action

1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride acts as a competitive inhibitor of AChE, which means that it binds to the active site of the enzyme and prevents it from breaking down acetylcholine. This leads to an increase in the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic neurotransmission and can improve cognitive function.
Biochemical and Physiological Effects:
1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride has been shown to improve cognitive function in animal models and in human clinical trials. It has also been found to have neuroprotective effects and to reduce the accumulation of amyloid-beta plaques in the brain, which are characteristic of Alzheimer's disease. 1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride is its high potency and selectivity for AChE, which makes it a useful tool for studying the role of acetylcholine in the nervous system. However, its use in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.

Future Directions

There are several potential future directions for research on 1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride, including the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders, the investigation of its effects on other neurotransmitter systems, and the development of new biosensors for the detection of AChE activity. Additionally, further studies are needed to explore the potential side effects and toxicity of 1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride, as well as its potential interactions with other drugs and chemicals.

Scientific Research Applications

1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride has been used in various scientific research studies, including the investigation of the role of acetylcholine in the nervous system, the development of new drugs for the treatment of Alzheimer's disease and other neurological disorders, and the study of the effects of AChE inhibitors on cognitive function. 1-methyl-4-piperidinyl (4-methoxyphenoxy)acetate hydrochloride has also been used in the development of biosensors for the detection of AChE activity.

properties

IUPAC Name

(1-methylpiperidin-4-yl) 2-(4-methoxyphenoxy)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4.ClH/c1-16-9-7-14(8-10-16)20-15(17)11-19-13-5-3-12(18-2)4-6-13;/h3-6,14H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDAVMVJRYPVHMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)OC(=O)COC2=CC=C(C=C2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxy-phenoxy)-acetic acid 1-methyl-piperidin-4-yl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.